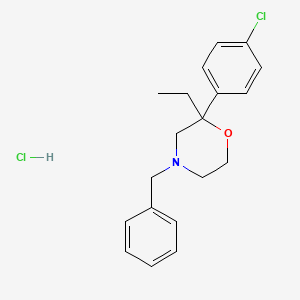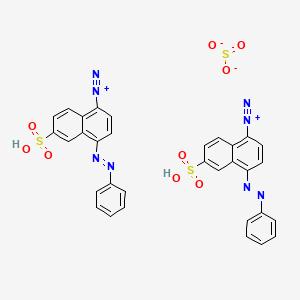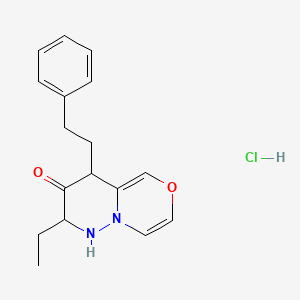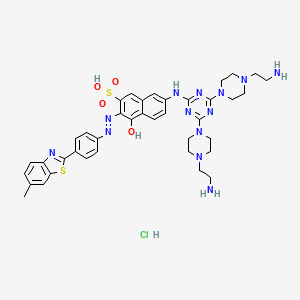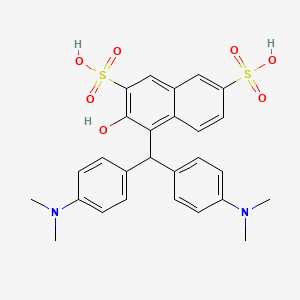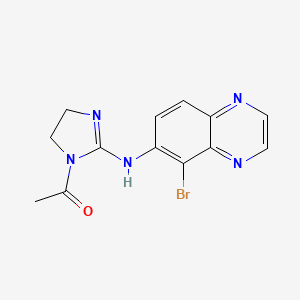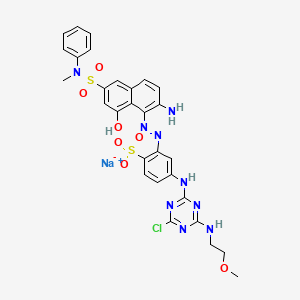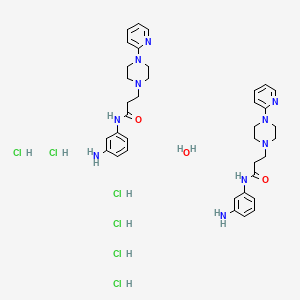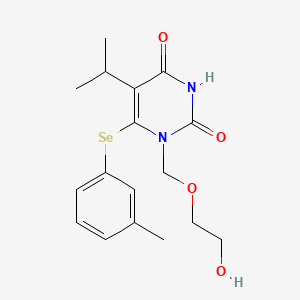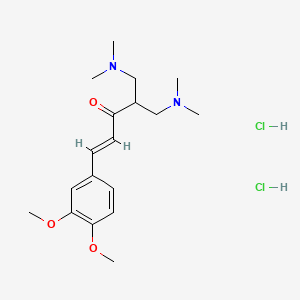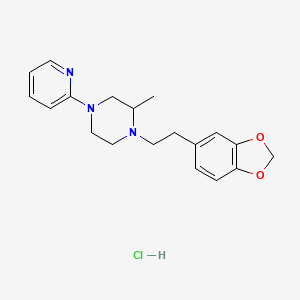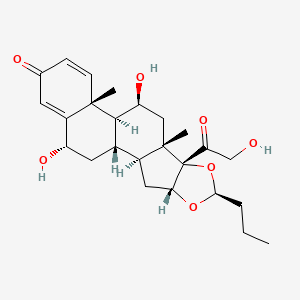
Epon 1124A80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epon 1124A80 is a brominated bisphenol A epoxy resin supplied as an 80% solids by weight solution in acetone. This resin is known for producing flame retardant polymers that possess many of the attractive properties found in conventional bisphenol A epoxy resins. It is particularly useful in the manufacture of rigid and multilayer FR-4 prepregs and laminates for printed circuit boards, as well as in molding compounds, surface coatings, and other applications where flame retardant properties are desired .
Preparation Methods
Epon 1124A80 is typically synthesized by reacting brominated bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired molecular weight and viscosity are achieved. The resulting epoxy resin is then dissolved in acetone to create an 80% solids solution .
Industrial production methods involve the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The resin is manufactured to a tight range of product specifications and is distinguished by its low color and cleanliness .
Chemical Reactions Analysis
Epon 1124A80 undergoes several types of chemical reactions, including:
Curing Reactions: The resin can be cured using various curing agents, such as dicyandiamide, imidazoles, and tertiary amines.
Flame Retardancy Enhancement: The flame retardancy of this compound can be further improved by adding synergistic flame retardants, such as antimony oxide.
Blending with Other Resins: The chemical and thermal performance of this compound can be enhanced by blending it with higher functionality resins, such as Epon 1031 and Epon 164.
Scientific Research Applications
Epon 1124A80 has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism by which Epon 1124A80 exerts its effects is through the formation of a crosslinked polymer network during the curing process. This network provides the material with its mechanical strength, thermal stability, and flame retardant properties. The brominated bisphenol A structure contributes to the flame retardancy by releasing bromine radicals that interfere with the combustion process .
Comparison with Similar Compounds
Epon 1124A80 is similar to other brominated bisphenol A epoxy resins, such as Epon 1123A80. this compound has a higher molecular weight and viscosity, which translates to improved flow control during prepreg lamination and increased productivity during manufacturing . Other similar compounds include Epon 1031 and Epon 164, which can be blended with this compound to enhance its chemical and thermal performance .
This compound stands out due to its combination of flame retardant properties, low color, and cleanliness, making it a preferred choice for high-performance applications in various industries .
Properties
CAS No. |
109675-38-9 |
|---|---|
Molecular Formula |
C21H24Br4O4 |
Molecular Weight |
660.0 g/mol |
IUPAC Name |
3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methoxyethoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H24Br4O4/c1-21(2,13-9-15(22)19(16(23)10-13)28-6-4-5-26)14-11-17(24)20(18(25)12-14)29-8-7-27-3/h9-12,26H,4-8H2,1-3H3 |
InChI Key |
UTMWVHZWNKBNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCCO)Br)C2=CC(=C(C(=C2)Br)OCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


